Cas no 90870-78-3 (2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol)
![2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol structure](https://www.kuujia.com/scimg/cas/90870-78-3x500.png)
2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-1-ethanol, 5-amino-3-(3-pyridinyl)-
- 2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol
- 90870-78-3
- G56007
- Z393711992
- AKOS009356118
- QDA87078
- 2-[5-amino-3-(pyridin-3-yl)pyrazol-1-yl]ethanol
- F8888-0745
- EN300-185692
- CHEMBL4567122
- 2-(5-amino-3-pyridin-3-ylpyrazol-1-yl)ethanol
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- Inchi: InChI=1S/C10H12N4O/c11-10-6-9(13-14(10)4-5-15)8-2-1-3-12-7-8/h1-3,6-7,15H,4-5,11H2
- InChI Key: GCNWFLWRPSHSBN-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 204.10111102Da
- Monoisotopic Mass: 204.10111102Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77Ų
- XLogP3: -0.3
2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F8888-0745-10g |
2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol |
90870-78-3 | 95%+ | 10g |
$1697.0 | 2023-09-05 | |
Life Chemicals | F8888-0745-0.25g |
2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol |
90870-78-3 | 95%+ | 0.25g |
$363.0 | 2023-09-05 | |
Enamine | EN300-185692-0.05g |
2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol |
90870-78-3 | 95.0% | 0.05g |
$125.0 | 2025-02-20 | |
Enamine | EN300-185692-1.0g |
2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol |
90870-78-3 | 95.0% | 1.0g |
$534.0 | 2025-02-20 | |
Enamine | EN300-185692-5.0g |
2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol |
90870-78-3 | 95.0% | 5.0g |
$1553.0 | 2025-02-20 | |
Enamine | EN300-185692-0.1g |
2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol |
90870-78-3 | 95.0% | 0.1g |
$186.0 | 2025-02-20 | |
Enamine | EN300-185692-0.5g |
2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol |
90870-78-3 | 95.0% | 0.5g |
$417.0 | 2025-02-20 | |
Aaron | AR018SVL-500mg |
2-[5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol |
90870-78-3 | 95% | 500mg |
$599.00 | 2025-02-28 | |
Aaron | AR018SVL-100mg |
2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol |
90870-78-3 | 95% | 100mg |
$281.00 | 2025-03-22 | |
1PlusChem | 1P018SN9-2.5g |
2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol |
90870-78-3 | 95% | 2.5g |
$1353.00 | 2025-03-03 |
2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol Related Literature
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
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Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
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Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
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5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
Additional information on 2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol
Introduction to 2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol (CAS No. 90870-78-3)
2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 90870-78-3, this compound represents a fusion of heterocyclic scaffolds, specifically incorporating pyrazole and pyridine moieties, which are well-documented for their broad spectrum of biological activities. The presence of an amino group and a hydroxyl functional group further enhances its potential as a pharmacophore in drug discovery.
The molecular structure of 2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol can be described as a tripartite system consisting of a central pyrazole ring substituted at the 3-position with a pyridinyl group, and an ethylene bridge linked to the 1-position of the pyrazole ring, which terminates in a hydroxyl group. This unique arrangement not only contributes to its distinct chemical properties but also opens up numerous possibilities for interaction with biological targets.
In recent years, there has been a surge in research focused on designing molecules that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The pyrazole and pyridine moieties in 2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol are particularly noteworthy, as they have been extensively studied for their ability to engage with enzymes and receptors involved in these pathways. For instance, derivatives of pyrazole have shown promise as kinase inhibitors, while pyridine-based compounds are frequently employed in the development of antiviral and antibacterial agents.
One of the most compelling aspects of 2-[5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethan-1-ol is its potential as a lead compound for further derivatization. The combination of an amino group and a hydroxyl group provides multiple sites for chemical modification, allowing researchers to fine-tune its pharmacological properties. This flexibility is particularly valuable in drug discovery, where subtle changes in molecular structure can significantly impact potency, selectivity, and pharmacokinetic profiles.
Recent studies have begun to explore the biological activity of 2-[5-amino-3-(pyridin-3-y)]l]-ethan-l ol under various conditions. Preliminary investigations suggest that this compound exhibits inhibitory effects on certain enzymes implicated in cancer progression. Specifically, it has been observed to interfere with the activity of tyrosine kinases, which are known to play a crucial role in cell signaling pathways that drive tumor growth. These findings align with the broader trend in oncology research toward developing small-molecule inhibitors that target aberrant signaling cascades.
The structural features of 2-[5-amino--(pyridin--y)]l]-ethan-l ol also make it an attractive candidate for further exploration in the context of inflammatory diseases. Pyrazole derivatives have been reported to possess anti-inflammatory properties by modulating the activity of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, the presence of a hydroxyl group suggests potential interactions with receptors involved in pain perception and inflammation, such as transient receptor potential (TRP) channels.
In addition to its therapeutic potential, 2-[5-amino--(pyridin--y)]l]-ethan-l ol may find applications in other areas of biomedical research. For example, its ability to cross cell membranes could make it useful as a scaffold for designing probes that can visualize intracellular processes. Furthermore, its structural complexity could be leveraged to develop novel materials with specific recognition capabilities, such as molecularly imprinted polymers for diagnostic purposes.
The synthesis of 2-[5-amino--(pyridin--y)]l]-ethan-l ol presents both challenges and opportunities for synthetic chemists. While the core pyrazole and pyridine moieties are readily accessible through established synthetic routes, introducing the appropriate functional groups at specific positions requires careful consideration to ensure regioselectivity and high yields. Advances in catalytic methods and transition-metal-catalyzed reactions have made it possible to construct complex heterocyclic systems more efficiently than ever before.
As research continues to uncover new biological activities associated with 2-[5-amino--(pyridin--y)]l]-ethan-l ol, it is likely that this compound will emerge as a valuable tool in drug discovery efforts. Its unique structural features offer a rich foundation for designing molecules with tailored biological effects, making it an exciting candidate for further investigation by medicinal chemists and biologists alike.
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